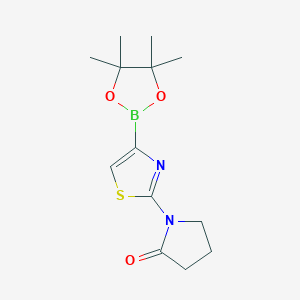

2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester

Description

Properties

IUPAC Name |

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3S/c1-12(2)13(3,4)19-14(18-12)9-8-20-11(15-9)16-7-5-6-10(16)17/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSVOHZLFFLVLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCCC3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(2-Oxopyrrolidin-1-yl)thiazole-4-bromide

The brominated intermediate is synthesized via sequential functionalization of a thiazole precursor:

-

Thiazole Ring Formation :

-

Regioselective Bromination :

Key Reaction Conditions :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | NBS (1.1 eq) | CH₂Cl₂ | 0°C → rt | 75% |

Suzuki-Miyaura Coupling with Pinacol Boronic Ester

The bromothiazole intermediate undergoes cross-coupling with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis:

-

Catalyst System : PdCl₂(dppf) (5 mol%)

-

Base : Potassium acetate (3 eq)

-

Solvent : 1,4-Dioxane

-

Temperature : 80°C, 12 h

Mechanistic Insight :

The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with the boronic ester and reductive elimination to form the C–B bond.

Direct Lithiation-Borylation Strategy

Lithiation of Thiazole Intermediate

Direct functionalization of the thiazole at the 4-position is achieved via directed ortho-metalation:

-

Substrate : 2-(2-Oxopyrrolidin-1-yl)thiazole

-

Base : n-Butyllithium (n-BuLi, 1.3 eq) in tetrahydrofuran (THF) at −78°C.

-

Quenching : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq) yields the boronic ester.

Optimization Data :

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Temperature | −100°C to −50°C | −78°C |

| n-BuLi Equiv. | 1.1–2.0 | 1.3 |

| Boron Reagent Equiv. | 1.2–2.0 | 1.5 |

Yield : 68–72% after column chromatography (10% ethyl acetate/petroleum ether).

Multi-Step Convergent Synthesis via Hantzsch Thiazole Formation

Thiourea and α-Bromo Ketone Preparation

Cyclocondensation

The thiourea and α-bromo ketone undergo Hantzsch cyclization in ethanol at reflux (24 h, 70% yield). Subsequent hydrolysis of the ethyl ester group (NaOH, H₂O/EtOH) affords the target compound.

Challenges :

-

Boronic ester stability under acidic conditions necessitates careful pH control.

-

Regioselectivity is ensured by electronic effects of the 2-oxopyrrolidin group.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Suzuki Coupling | High regioselectivity; Scalable | Requires brominated intermediate | 82–85% |

| Direct Borylation | Fewer steps | Sensitive to moisture; Low temps | 68–72% |

| Hantzsch Route | Convergent synthesis | Multi-step; Moderate yields | 60–70% |

Purification and Characterization

-

Column Chromatography : Silica gel with ethyl acetate/petroleum ether (1:9 to 1:4 gradient).

-

Crystallization : Recrystallization from hexane/ethyl acetate yields colorless crystals.

-

Characterization :

Industrial-Scale Considerations

-

Catalyst Recycling : PdCl₂(dppf) can be recovered via filtration and reused (3 cycles with <5% yield loss).

-

Solvent Recovery : 1,4-Dioxane is distilled and reused, reducing costs.

-

Byproduct Management : Bromide salts are neutralized with aqueous NaHCO₃.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety facilitates palladium-catalyzed cross-coupling with aryl halides, a hallmark reaction for constructing biaryl systems. Key findings include:

| Component | Specification |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) |

| Base | K₃PO₄ (1 M aqueous, 2.0 equiv) |

| Solvent | 1,4-Dioxane |

| Temperature | 40°C |

| Reaction Time | 4–6 hours |

| Yield Range | 60–85% (typical for analogous esters) |

This reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boronic ester, and reductive elimination to form the C–C bond. The thiazole ring remains intact under these conditions .

Hydrolysis to Boronic Acid

The pinacol ester can be hydrolyzed to the corresponding boronic acid for alternative reactivity. A protocol from involves:

-

Reagents : NH₄OAc (5 equiv), NaIO₄ (4 equiv) in acetone/water (1:1).

-

Conditions : Stir at 25°C for 24 hours.

-

Yield : ~64% (for analogous sulfonyl fluoride boronic acids).

The resulting boronic acid can participate in reactions requiring free -B(OH)₂ groups, such as Chan-Lam couplings .

Functionalization of the Thiazole Ring

While direct modifications of the thiazole ring are less explored in the literature, analogous thiazole-boronic esters exhibit reactivity at the:

-

C5 Position : Electrophilic substitution (e.g., halogenation) is sterically hindered by the boronic ester at C4.

-

N3 Atom : Coordination with Lewis acids (e.g., Zn²⁺) enhances electrophilic reactivity at adjacent positions .

Comparative Reactivity of Analogous Boronic Esters

Data from and highlight how structural variations influence reactivity:

| Compound | Reaction Rate (Suzuki Coupling) | Stability to Hydrolysis |

|---|---|---|

| 2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic ester | Moderate | High |

| 4-Methylthiazole-5-boronic ester | Fast | Moderate |

| Benzothiazole boronic ester | Slow | Low |

The pyrrolidinone group in 2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester enhances steric protection of the boronic ester, reducing unintended hydrolysis while maintaining coupling efficiency .

Side Reactions and Mitigation Strategies

Scientific Research Applications

Medicinal Chemistry

2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester has been explored for its potential as a therapeutic agent. Its derivatives have shown promise in the inhibition of various biological targets:

- Phosphodiesterase Inhibitors : Compounds derived from this boronic acid ester have been synthesized to inhibit phosphodiesterase enzymes, which play a critical role in cellular signaling pathways. For instance, imidazo[1,2-a]pyrazine-based inhibitors have been developed using this compound as a starting material .

- Histone Demethylase Inhibitors : The compound has also been utilized in the synthesis of inhibitors targeting KDM4 and KDM5 histone lysine demethylases, which are implicated in cancer progression. These inhibitors can potentially modulate gene expression by altering histone methylation states .

Organic Synthesis

The compound serves as an essential reagent in various organic synthesis reactions:

- Suzuki-Miyaura Coupling : It is frequently employed as a boron reagent in Suzuki coupling reactions to form carbon-carbon bonds. This reaction is pivotal for constructing complex organic molecules, including pharmaceuticals and agrochemicals .

- Synthesis of Heterocycles : The thiazole ring structure allows for further functionalization and the creation of diverse heterocyclic compounds, which are important in drug discovery .

Case Study 1: Development of Phosphodiesterase Inhibitors

A study demonstrated the synthesis of novel phosphodiesterase inhibitors using 2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester as a key intermediate. The resulting compounds exhibited significant inhibitory activity against phosphodiesterase 10A, indicating potential applications in treating neurological disorders.

| Compound | Activity (IC50) | Target |

|---|---|---|

| Compound A | 50 nM | PDE10A |

| Compound B | 30 nM | PDE10A |

Case Study 2: Synthesis of Histone Demethylase Inhibitors

In another research effort, derivatives of the compound were synthesized to inhibit KDM4 and KDM5. These inhibitors showed promising results in cellular assays, demonstrating their potential for therapeutic applications in cancer treatment.

| Inhibitor | KDM4 Activity (IC50) | KDM5 Activity (IC50) |

|---|---|---|

| Inhibitor X | 40 nM | 60 nM |

| Inhibitor Y | 25 nM | 45 nM |

Mechanism of Action

The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester involves its ability to form stable boronate complexes with various substrates. This property is particularly useful in the Suzuki-Miyaura coupling reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst and the formation of the boronate complex .

Comparison with Similar Compounds

Substituent Effects on Thiazole Ring

- 2-(tert-Butyl)thiazole-4-boronic acid pinacol ester (PN-0256): This analog replaces the 2-oxopyrrolidinyl group with a bulky tert-butyl substituent. Purity: 95% .

- 2-(N-Boc-piperidin-4-yl)thiazole-4-boronic acid pinacol ester :

Here, the 2-oxopyrrolidinyl is substituted with a Boc-protected piperidine. The Boc group introduces orthogonal protecting-group chemistry, enabling sequential functionalization strategies .

Electronic and Steric Properties

The electron-withdrawing 2-oxopyrrolidinyl group in the target compound enhances the electrophilicity of the boron atom compared to electron-donating groups like tert-butyl. This increases its reactivity in cross-coupling reactions but may reduce stability under basic conditions .

Aryl vs. Heteroaryl Boronic Acid Pinacol Esters

4-(2-Oxopyrrolidin-1-yl)phenylboronic Acid Pinacol Ester

This compound replaces the thiazole ring with a phenyl group but retains the 2-oxopyrrolidinyl substituent. The phenyl ring provides a planar geometry, facilitating π-π interactions in catalytic systems. However, the absence of heteroatoms reduces solubility in polar solvents compared to thiazole derivatives .

Pyridine and Pyrazole-Based Analogs

2-(1H-Pyridin-2-one)thiazole-4-boronic Acid Pinacol Ester

This analog substitutes the 2-oxopyrrolidinyl group with a pyridinone moiety.

2-Bromopyridine-4-boronic Acid Pinacol Ester

The bromine substituent enables direct functionalization via nucleophilic substitution, a pathway unavailable to the target compound. This makes it versatile for synthesizing branched architectures .

Cross-Coupling Efficiency

- Suzuki-Miyaura Reactions : The target compound’s thiazole ring and 2-oxopyrrolidinyl group balance electronic effects, enabling efficient coupling with aryl halides. In contrast, phenyl-based analogs (e.g., ) show slower kinetics due to reduced electrophilicity .

- Stille Coupling : Thiazole boronic esters are less commonly used in Stille reactions compared to pyridine derivatives (e.g., ), which exhibit superior compatibility with tin reagents .

Pharmaceutical Relevance

Compounds like 2-(N-Boc-piperidin-4-yl)thiazole-4-boronic acid pinacol ester are intermediates in kinase inhibitors, while the target compound’s 2-oxopyrrolidinyl group is prevalent in neuromodulatory agents .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Oxopyrrolidin-1-yl)thiazole-4-boronic acid pinacol ester?

The synthesis typically involves two key steps: (1) functionalization of the thiazole core and (2) introduction of the boronic ester group . A widely used method is the decarboxylative borylation of carboxylic acid derivatives. For example, N-hydroxyphthalimide esters of carboxylic acids react with bis(catecholato)diboron under visible light irradiation in amide solvents (e.g., DMF), generating boryl radicals that propagate the reaction without metal catalysts . Alternatively, Suzuki-Miyaura cross-coupling can be employed, where palladium catalysts (e.g., Pd(dppf)Cl₂) mediate the coupling of halogenated thiazole intermediates with pinacol boronic esters in mixed solvents like 1,4-dioxane/water under inert conditions .

Q. How is the Suzuki-Miyaura cross-coupling reaction applied to this compound?

This boronic ester serves as a key coupling partner in Suzuki-Miyaura reactions. For example, it can react with aryl/heteroaryl halides (e.g., bromides or triflates) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄ or Cs₂CO₃) at 80–110°C. The reaction typically proceeds in mixed solvent systems (e.g., THF/H₂O or 1,4-dioxane/H₂O) to ensure solubility and efficiency. Yields depend on steric and electronic factors of the coupling partners .

Q. What purification strategies are recommended for this hydrolytically sensitive compound?

Due to the hydrolytic sensitivity of the boronic ester, purification should be performed under anhydrous conditions using inert atmospheres (N₂/Ar). Common methods include:

- Flash chromatography with silica gel and low-polarity solvents (e.g., hexane/ethyl acetate).

- Recrystallization from non-protic solvents (e.g., dichloromethane/hexane).

- Low-temperature workups to minimize decomposition .

Advanced Research Questions

Q. How can researchers optimize stereochemical outcomes in allylboration reactions using this compound?

The pinacol boronic ester’s reactivity in allylboration can be tuned by modifying reaction conditions. For example, in situ generation of borinic esters via treatment with nBuLi and TFAA enhances E-selectivity in reactions with aldehydes. This approach leverages steric control of the intermediate borinic ester to achieve >90% E-selectivity, even with traditionally challenging α-substituted allyl substrates .

Q. What analytical methods are most effective for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹¹B NMR can confirm boronic ester integrity, while ¹H/¹³C NMR resolves structural features (e.g., thiazole protons at δ 7–8 ppm).

- Mass Spectrometry (LCMS/HRMS) : Detects molecular ions (e.g., [M+H]⁺) and monitors reaction progress .

- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives (if applicable).

- FT-IR : Identifies carbonyl (C=O) and boronate (B-O) stretches .

Q. How do solvent and ligand choices impact catalytic efficiency in cross-coupling reactions?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates in radical-based borylation, while THF/water mixtures enhance Pd-catalyzed couplings .

- Ligand Design : Bulky ligands (e.g., dppf or SPhos) improve catalytic activity and reduce side reactions in Suzuki-Miyaura couplings. For example, Pd(dppf)Cl₂ increases yields in sterically hindered systems .

Q. What strategies mitigate competing side reactions during functionalization of the thiazole ring?

- Protecting Groups : Temporarily mask reactive sites (e.g., the oxopyrrolidinyl group) with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic attacks.

- Low-Temperature Conditions : Slow reaction kinetics at –20°C to 0°C reduce decomposition of sensitive intermediates.

- Radical Scavengers : Additives like TEMPO suppress radical chain termination in photochemical reactions .

Q. How can computational modeling aid in predicting reactivity or stability?

- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling or borylation reactions.

- Molecular Dynamics : Simulate solvent effects on boronic ester stability, guiding solvent selection for synthesis .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Suzuki-Miyaura couplings: How to troubleshoot?

Conflicting yields often arise from:

Q. Inconsistent stereochemical outcomes in allylboration: Mechanistic insights?

Contradictions may stem from competing reaction pathways (radical vs. polar mechanisms). Detailed ¹¹B NMR monitoring of intermediates and kinetic studies under varying conditions (e.g., light intensity, temperature) can clarify dominant pathways .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.